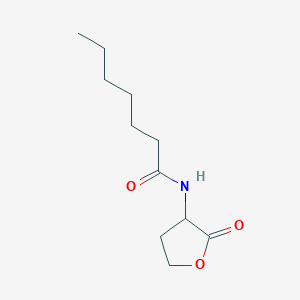

N-庚酰基-DL-高丝氨酸内酯

描述

Synthesis Analysis

The synthesis of AHLs, including N-heptanoyl-DL-homoserine lactone, involves the enzyme AHL synthase which catalyzes the reaction between S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (ACP) to produce various AHLs. The synthesis pathway exhibits specificity towards the acyl chain length and the presence of functional groups, influenced by the acyl-ACP substrate available to the synthase enzyme (Watson et al., 2002); (Schaefer et al., 1996).

Molecular Structure Analysis

N-Heptanoyl-DL-homoserine lactone consists of a heptanoyl (seven-carbon fatty acyl) side chain attached to the homoserine lactone ring. The molecular structure of AHLs dictates their interaction with receptor proteins and consequently their role in quorum sensing signaling pathways. The specific structure of N-heptanoyl-DL-homoserine lactone allows it to bind to particular receptor proteins in bacteria, initiating a cascade of gene regulation responses (Milton et al., 2001).

科学研究应用

生物活性与合成: N-[3-氧代-(4,5-3H2)-己酰基]高丝氨酸内酯,一种具有生物活性的氚标记变体,作为费氏弧菌的自诱导剂,在高效液相分析中与该酶的自诱导剂没有区别 (Kaplan, Eberhard, Widrig, & Greenberg, 1985).

在反硝化中的作用: 外源性短链 N-酰基高丝氨酸内酯如 C6-HSL 可以调节反硝化细菌中的反硝化过程,影响 N2O 的释放,这对环境科学具有影响 (程等人,2017).

植物病原菌中的群体感应: 番石榴植物病原菌欧文氏菌产生包括 S-(-)-N-己酰基和 N-庚酰基-高丝氨酸内酯在内的化合物,这些化合物可能参与群体感应信号 (波米尼,曼菲奥,阿拉乌霍,和马萨伊奥利,2005).

根瘤菌属根瘤菌的群体感应: 根瘤菌属根瘤菌 bv. viciae 产生 N-(3-羟基辛酰基)-l-高丝氨酸内酯,表明该物种中存在复杂的群体感应网络 (Wisniewski-Dyé, Jones, Chhabra, & Downie, 2002).

群体感应淬灭酶工程: 对酶 Est816 进行工程改造,以显着提高其群体感应淬灭活性,从而能够有效转化 N-辛酰基-DL-高丝氨酸内酯,一种与 N-庚酰基-DL-高丝氨酸内酯相关的化合物 (刘等人,2016).

检测方法: 气相色谱-质谱法适用于检测革兰氏阴性菌中痕量的 N-酰基-高丝氨酸内酯,这有助于理解群体感应并识别潜在的食品腐败剂 (卡塔尔迪等人,2007).

抗菌活性: 酰基高丝氨酸内酯的对映体形式对革兰氏阳性菌表现出抗菌活性,其中 S 对映体比 R 对映体更活跃 (波米尼和马萨伊奥利,2008).

表征技术: 开发了一种薄层色谱分析法来检测和表征细菌产生的酰基-高丝氨酸内酯信号分子,有助于理解细菌种群数量的调节 (肖等人,1997).

属性

IUPAC Name |

N-(2-oxooxolan-3-yl)heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMZLSDESAOPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407866 | |

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Heptanoyl-DL-homoserine lactone | |

CAS RN |

106983-26-0 | |

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

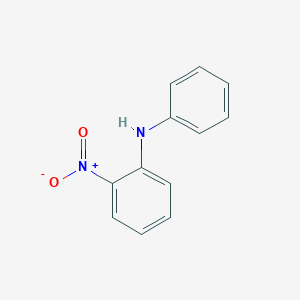

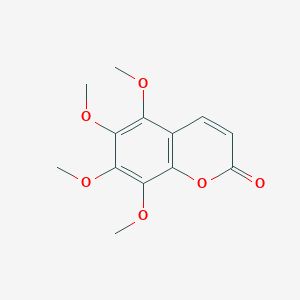

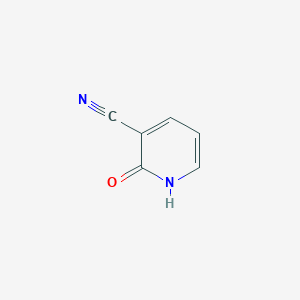

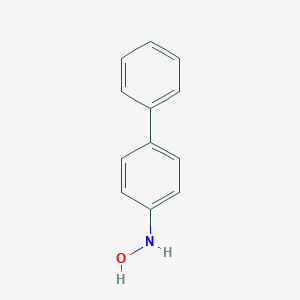

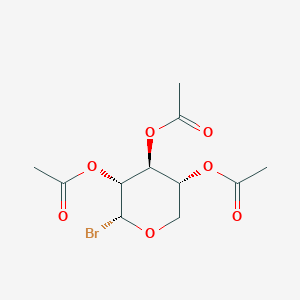

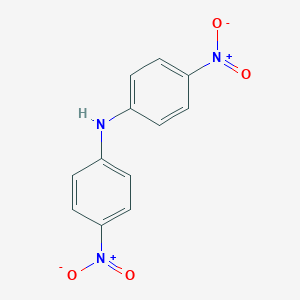

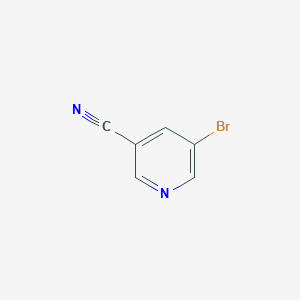

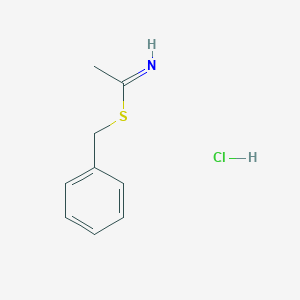

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)